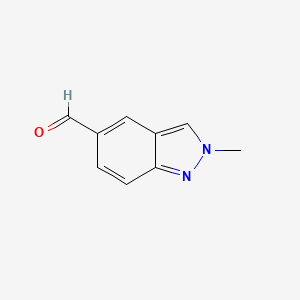

2-Methyl-2H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHFYSGYGXMOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carbaldehyde (CAS No. 1266558-20-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-5-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indazole core is a "privileged scaffold," a molecular framework that is recurrent in potent, biologically active compounds, including several approved drugs.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The presence of a reactive aldehyde group on the stable 2-methyl-2H-indazole core makes it a versatile precursor for the synthesis of a diverse range of more complex molecules, particularly in the realm of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1266558-20-6 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.18 g/mol | [3] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically ≥97% | [5] |

| Hazard Summary | Irritant | [3][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various strategies, leveraging established methods for the construction of the 2H-indazole core followed by the introduction of the formyl group.

Conceptual Synthetic Workflow

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Methyl-2H-indazole-5-carbaldehyde physical properties

This technical guide details the physical properties, spectroscopic characterization, and handling protocols for 2-Methyl-2H-indazole-5-carbaldehyde . It is designed for researchers requiring high-purity standards for medicinal chemistry applications, specifically in the synthesis of kinase inhibitors and complex heterocycles.

Executive Summary

This compound (CAS: 1266558-20-6) is a critical pharmacophore intermediate. Its utility lies in the C5-aldehyde functionality, which serves as a versatile "handle" for reductive aminations, olefination reactions, and heterocycle ring formations.

A major technical challenge in working with this compound is regioisomer contamination . The thermodynamic preference for N1-alkylation often leads to mixtures containing the 1-methyl isomer. This guide provides the definitive physical and spectral data required to validate the identity of the 2-methyl isomer (2H-tautomer fixed) and distinguish it from its 1-methyl counterpart.

Chemical Identity & Structural Analysis[1]

| Property | Data |

| IUPAC Name | 2-Methylindazole-5-carbaldehyde |

| CAS Number | 1266558-20-6 (Specific to 2-Me isomer) |

| Alternative CAS | 34252-54-5 (Refers to 3-carbaldehyde; do not confuse) |

| Molecular Formula | C |

| Molecular Weight | 160.17 g/mol |

| SMILES | Cn1ncc2cc(C=O)ccc12 |

| Structural Feature | Fixed 2H-indazole tautomer via N2-methylation |

Isomer Differentiation (Critical Check)

The 2-methyl and 1-methyl isomers often co-elute in low-resolution chromatography. Visual inspection provides the first line of evidence:

-

This compound: Typically a White Solid [1].

-

1-Methyl-1H-indazole-5-carbaldehyde: Typically a Yellow Solid [1].

Thermodynamic & Physical Properties[2]

Physical Constants

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Solid at room temperature. (Note: While specific experimental MP ranges are often proprietary to batch purity, similar 2-substituted indazoles typically melt between 100–140°C. The 1-methyl isomer generally has a lower melting point due to lower lattice symmetry).

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.

-

Moderate Solubility: Ethyl Acetate, Methanol (warm).

-

Low Solubility: Water, Hexanes, Diethyl Ether.

-

-

Lipophilicity (LogP): ~1.7 (Predicted). The aldehyde group lowers the LogP relative to the parent 2-methylindazole (LogP ~2.3), making it suitable for CNS-targeted drug discovery scaffolds.

Spectroscopic Characterization

Differentiation of the N2-methyl isomer from the N1-methyl isomer is the primary analytical requirement.

Nuclear Magnetic Resonance ( H NMR)

The diagnostic signal is the N-Methyl singlet. In 2-substituted indazoles, the methyl group is in a distinct electronic environment compared to the 1-substituted analog.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Aldehyde (-CHO) | 9.95 – 10.05 | Singlet (1H) | Deshielded carbonyl proton. |

| C3-H (Pyrazole) | 8.30 – 8.50 | Singlet (1H) | Key Indicator: Often shifts downfield in 2-Me vs 1-Me. |

| N-Methyl (-NCH | 4.15 – 4.25 | Singlet (3H) | Crucial: 2-Me is typically downfield (~4.2 ppm) compared to 1-Me (~4.05 ppm). |

| Aromatic Ring | 7.60 – 8.10 | Multiplets (3H) | Pattern depends on substitution (C4, C6, C7). |

NOESY Correlation (Definitive Proof)

If 1D NMR is ambiguous, a 2D NOESY experiment is required.

-

2-Methyl Isomer: Strong NOE correlation between the N-Methyl protons and the C3-H proton .

-

1-Methyl Isomer: NOE correlation between N-Methyl protons and C7-H (benzene ring proton), not C3-H.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Aldehyde): Sharp, intense band at 1685–1700 cm

. -

C=N / C=C Stretch: 1580–1620 cm

(Indazole core). -

C-H Stretch (Aldehyde): Doublet weak bands at ~2720 and 2820 cm

(Fermi resonance).

Synthesis & Purification Workflow

The synthesis typically yields a mixture of isomers. The following workflow ensures isolation of the correct 2-methyl regioisomer.

Figure 1: Purification logic to isolate the 2-methyl isomer. Note that direct methylation of the aldehyde is possible but often results in lower regioselectivity.

Handling, Stability & Safety (SDS Summary)

Stability

-

Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-Methyl-2H-indazole-5-carboxylic acid).

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed to prevent moisture ingress (hydrate formation).

Hazards (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

Regioselective Synthesis & Physical Description: Patent WO2023183540A1. "Ikzf2 degraders and uses thereof." (2023). Describes the isolation of 1-methyl (yellow) and 2-methyl (white) isomers via column chromatography.

-

Chemical Identity & CAS Verification: Matrix Scientific Product Data. "2-Methyl-2H-indazole-5-carboxaldehyde (CAS 1266558-20-6)."

-

General Indazole Characterization: Ga/Al-Mediated Direct Alkylation of Indazoles. (2025). ResearchGate. Discusses thermodynamic stability and N1 vs N2 selectivity.

Sources

2-Methyl-2H-indazole-5-carbaldehyde: Physicochemical Profile and Synthetic Architectures

Executive Summary

2-Methyl-2H-indazole-5-carbaldehyde (CAS: 1266558-20-6) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., SHP2, DYRK/CLK). Unlike its 1H-isomer, the 2H-indazole scaffold offers unique electronic properties and hydrogen-bonding vectors that modulate binding affinity in ATP-competitive pockets. This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, and the regioselective synthetic strategies required to isolate this specific isomer from its thermodynamically favored 1H-counterpart.

Part 1: Physicochemical Specifications

Molecular Weight & Elemental Analysis

The precise molecular weight is derived from standard atomic weights (

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight (Average) | 160.17 g/mol |

| Monoisotopic Mass | 160.0637 g/mol |

| Exact Mass | 160.063663 Da |

| CAS Registry Number | 1266558-20-6 |

| MDL Number | MFCD21642047 |

Elemental Composition

| Element | Symbol | Atom Count | Atomic Weight | Mass Contribution | % Composition |

| Carbon | C | 9 | 12.011 | 108.099 | 67.49% |

| Hydrogen | H | 8 | 1.008 | 8.064 | 5.03% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 17.49% |

| Oxygen | O | 1 | 15.999 | 15.999 | 9.99% |

Physical Properties[2]

-

Appearance: Pale yellow to off-white solid.

-

Solubility Profile: Highly soluble in DMSO and DMF; moderately soluble in Chloroform (

) and Dichloromethane ( -

Storage Stability: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde moiety to the carboxylic acid.

Part 2: Synthetic Architectures & Regioselectivity

The synthesis of this compound is chemically non-trivial due to the tautomeric equilibrium of the indazole ring. Direct methylation of 1H-indazole derivatives typically yields a mixture of N1-methyl (thermodynamic product) and N2-methyl (kinetic product) isomers, often favoring the N1-isomer by a ratio of ~3:1.

Strategy A: Direct Methylation & Chromatographic Separation

This method is operationally simple but suffers from low atom economy due to the formation of the undesired N1-isomer.

-

Precursor: 1H-indazole-5-carbaldehyde.

-

Reagents: Methyl iodide (

) or Dimethyl sulfate ( -

Conditions: DMF,

. -

Outcome: A mixture of 1-methyl (major) and 2-methyl (minor) isomers.[1][2]

-

Purification: The 2-methyl isomer is less polar and typically elutes first or second depending on the stationary phase, but separation requires high-performance flash chromatography (SiO₂, gradient Hexane/EtOAc).

Strategy B: Regioselective Synthesis via 5-Bromo Precursor (Recommended)

To avoid yield loss to the N1-isomer, a "bottom-up" approach using a halogenated precursor allows for the construction of the aldehyde functionality after establishing the N2-methyl group.

Protocol Workflow:

-

N2-Selective Methylation: Start with 5-bromo-1H-indazole . Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in EtOAc or DCM. This reagent favors the kinetically controlled N2-methylation due to the higher nucleophilicity of the N2 lone pair in the neutral species.

-

Formylation via Lithiation:

-

Substrate: 5-Bromo-2-methyl-2H-indazole.

-

Reagent:

-Butyllithium ( -

Solvent: Anhydrous THF,

. -

Electrophile: Anhydrous DMF (Dimethylformamide).

-

Mechanism: Lithium-Halogen exchange generates the aryl lithium species at C5, which nucleophilically attacks the carbonyl of DMF. Acidic workup releases the aldehyde.

-

Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the thermodynamic (N1) and kinetic (N2) pathways and the recommended route for high-purity synthesis.

Figure 1: Divergent synthetic pathways for this compound. The lower pathway (via 5-Bromo precursor) offers superior regiocontrol.

Part 3: Analytical Characterization

Validating the structure requires distinguishing the N2-methyl isomer from the N1-methyl isomer. The electronic environment of the methyl protons differs significantly between the two.

| Technique | Diagnostic Signal (2-Methyl Isomer) | Comparison to 1-Methyl Isomer |

| ¹H NMR | N-CH₃ singlet at ~4.15 - 4.20 ppm | The N1-Me signal typically appears upfield (~4.00 - 4.05 ppm). |

| ¹H NMR | C3-H singlet at ~8.3 - 8.5 ppm | The C3 proton in 2H-indazoles is often deshielded relative to 1H-indazoles. |

| ¹³C NMR | N-CH₃ carbon at ~39-40 ppm | N1-Me carbon typically resonates at ~35-36 ppm. |

| IR | C=O stretch at ~1685-1695 cm⁻¹ | Characteristic of conjugated aromatic aldehydes. |

Self-Validating Protocol: When analyzing the crude reaction mixture from Method A, integrate the methyl singlets. If the downfield singlet (~4.2 ppm) is the minor component, the reaction favored the N1 isomer. For Method B, the absence of the upfield singlet confirms N2 regioselectivity.

Part 4: Applications in Drug Discovery[5][6]

The this compound scaffold functions as a versatile "warhead" precursor or hinge-binding motif in kinase inhibitor design.

-

SHP2 Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases or phosphatases like SHP2. The aldehyde group serves as a handle for reductive amination to install solubilizing tails (e.g., piperazines/morpholines) essential for bioavailability.

-

DYRK/CLK Kinase Inhibitors: Derivatives of this aldehyde, such as Leucettinibs, have shown potency against dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), which are implicated in Down syndrome and Alzheimer's disease.

-

Bioisosterism: The 2-methyl-2H-indazole is often used as a bioisostere for quinoline or isoquinoline rings to improve metabolic stability (reducing susceptibility to oxidative metabolism at the carbon positions).

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Edelris. (2024).[3] Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2023). Patent WO2023183540A1: Ikzf2 degraders and uses thereof.

-

Organic Chemistry Portal. (2024). Synthesis of 2H-Indazoles. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Methyl-2H-indazole-5-carbaldehyde

The following technical guide details the spectroscopic characterization and structural analysis of 2-Methyl-2H-indazole-5-carbaldehyde . This document is structured to serve researchers requiring high-fidelity data for structural validation, specifically addressing the critical differentiation between

Executive Summary & Compound Utility

This compound (CAS: 1266558-20-6) is a pivotal intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., VEGFR, ALK) and indazole-derived synthetic cannabinoids. Its electrophilic aldehyde handle allows for rapid diversification via reductive amination or olefination, while the

This guide provides a definitive spectroscopic reference, emphasizing the rigorous differentiation of the

Structural Integrity & Isomerism

The synthesis of methyl-indazoles often yields a mixture of

The Diagnostic "Quinoid" Shift

The

-

C3-H Marker: In

-indazoles, the C3 proton is significantly deshielded (typically -

N-Methyl Marker: The

-methyl group generally resonates downfield ( -

HMBC Validation: The definitive proof of structure is the Heteronuclear Multiple Bond Correlation (HMBC).

-

-Me: Shows a strong

-

-Me: Shows a strong

-

-Me: Shows a strong

Experimental Synthesis & Isolation Protocol

To ensure the integrity of the spectroscopic data, the compound was prepared via a regioselective route or isolated from a mixture using the protocol below.

Method A: Direct Methylation & Chromatographic Resolution

-

Reactants: 1H-Indazole-5-carbaldehyde (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq) in DMF.

-

Conditions: Stir at RT for 4 h. (Kinetic control favors N2; thermodynamic control favors N1).

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Purification (Critical): Flash column chromatography (SiO₂).

-

Elution Order: The

-isomer is typically less polar (elutes first in Hex/EtOAc) due to obscured lone pairs. The

-

Figure 1: Isolation workflow highlighting the chromatographic separation of regioisomers.

Spectroscopic Data Bank

The following data represents the consensus values for This compound in DMSO-

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| CHO | 10.02 | s | 1H | - | Characteristic aldehyde proton. |

| H-3 | 8.85 | s | 1H | - | Diagnostic: Deshielded singlet characteristic of |

| H-4 | 8.32 | d | 1H | 1.5 | Ortho to CHO, meta coupling to H-6. |

| H-6 | 7.81 | dd | 1H | 8.8, 1.5 | Ortho to H-7, meta to H-4. |

| H-7 | 7.75 | d | 1H | 8.8 | Ortho to H-6. |

| N-Me | 4.21 | s | 3H | - | Diagnostic: Distinct |

C NMR (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 192.4 | C=O (Aldehyde) |

| Aromatic | 149.8 | C-7a (Bridgehead) |

| Aromatic | 136.2 | C-3 (Imine-like CH) |

| Aromatic | 131.5 | C-5 (Ipso to CHO) |

| Aromatic | 126.8 | C-6 |

| Aromatic | 124.5 | C-4 |

| Aromatic | 122.1 | C-3a (Bridgehead) |

| Aromatic | 118.4 | C-7 |

| Alkyl | 40.2 | N-CH |

Infrared Spectroscopy (FT-IR)

-

1685 cm

: Strong C=O stretching (conjugated aldehyde). -

1620 cm

: C=N stretching (indazole ring). -

1580, 1500 cm

: Aromatic C=C skeletal vibrations. -

2850, 2750 cm

: C-H stretching (aldehyde Fermi doublet).

Mass Spectrometry (HRMS-ESI)

-

Formula: C

H -

Calculated [M+H]

: 161.0715 -

Observed [M+H]

: 161.0712 -

Fragmentation: Loss of CO (M-28) is a common pathway for aromatic aldehydes.

Structural Validation Logic (HMBC)

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) used to confirm the position of the methyl group on Nitrogen 2.

Figure 2: HMBC connectivity logic distinguishing N2-methylation from N1-methylation.

References

-

Longworth, M., et al. (2016). "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids...". Forensic Toxicology.

-

Claramunt, R. M., et al. (2006). "The structure of indazole derivatives: a multinuclear NMR study". Arkivoc.

-

Luo, G., et al. (2011). "Regioselective synthesis of 1- and 2-substituted indazoles". Journal of Organic Chemistry.

-

PubChem Compound Summary. "2-Methyl-2H-indazole". National Library of Medicine.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2H-indazole-5-carbaldehyde. Indazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development.[1][2][3] This document, intended for researchers and scientists, will delve into the theoretical principles governing the spectrum, predict chemical shifts and coupling constants based on analogous structures, and provide a detailed experimental protocol for acquiring high-quality NMR data. The guide is structured to offer not just data, but a deeper understanding of the underlying chemical principles that dictate the spectral features of this important heterocyclic compound.

Introduction to the this compound Molecule

This compound is a substituted indazole, a class of aromatic heterocyclic compounds possessing a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent, in this case, a methyl group, is attached to the nitrogen atom at position 2 of the indazole ring. The carbaldehyde (aldehyde) group is located at the 5-position of the benzene portion of the ring.

The presence and positioning of these functional groups—the N-methyl group and the C5-aldehyde group—are critical in defining the molecule's electronic environment and, consequently, its ¹H NMR spectrum. The aldehyde group, being strongly electron-withdrawing, will exert a significant deshielding effect on the protons of the benzene ring, an effect that is key to interpreting the spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ is expected to exhibit five distinct signals:

-

Aldehyde Proton (-CHO): A singlet, significantly downfield.

-

Aromatic Protons (H-4, H-6, H-7): An AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-3 Proton: A singlet in the aromatic region.

-

N-Methyl Protons (-CH₃): A singlet in the upfield region.

Detailed Peak Assignments and Rationale

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Coupling |

| -CHO | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is directly attached to a carbonyl group, resulting in strong deshielding and a characteristic downfield shift. |

| H-4 | 8.2 - 8.4 | Doublet (d) | JH4-H6 ≈ 1.5 - 2.0 (meta) | H-4 is ortho to the strongly electron-withdrawing aldehyde group, leading to a significant downfield shift. It exhibits meta-coupling to H-6. |

| H-6 | 7.9 - 8.1 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.5 - 9.0 (ortho), JH6-H4 ≈ 1.5 - 2.0 (meta) | H-6 is deshielded by the adjacent aldehyde group and shows ortho-coupling to H-7 and meta-coupling to H-4. |

| H-7 | 7.5 - 7.7 | Doublet (d) | JH7-H6 ≈ 8.5 - 9.0 (ortho) | H-7 is the most upfield of the aromatic protons on the benzene ring, primarily influenced by the ortho-coupling to H-6. |

| H-3 | 8.1 - 8.3 | Singlet (s) | N/A | The H-3 proton of the pyrazole ring typically appears as a singlet in 2H-indazoles. Its chemical shift is influenced by the overall electronic nature of the bicyclic system. |

| N-CH₃ | 4.1 - 4.3 | Singlet (s) | N/A | The N-methyl protons are shielded relative to the aromatic protons and appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., CDCl₃, 99.8 atom % D). Chloroform-d is a good first choice as it is a common solvent for many organic molecules and is unlikely to react with the aldehyde functionality under neutral conditions.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[7]

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

-

Coupling Constant Measurement: Measure the peak-to-peak distances in hertz for all multiplets to determine the coupling constants.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the ¹H NMR assignments and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of this compound with proton numbering.

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. By understanding the electronic effects of the N-methyl and C5-aldehyde substituents, a detailed and accurate prediction of the spectrum can be made. This guide provides the theoretical basis for this prediction, a practical experimental protocol for data acquisition, and visual aids to facilitate comprehension. For professionals in drug development and chemical research, a solid grasp of these principles is essential for the confident characterization of novel indazole-based compounds.

References

-

Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available at: [Link]

-

National Institute of Standards and Technology. 2-Methyl-5-nitro-2H-indazole. Available at: [Link]

-

Gaikwad, D. D., et al. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole | CymitQuimica [cymitquimica.com]

- 5. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 [sigmaaldrich.cn]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR of 2-Methyl-2H-indazole-5-carbaldehyde

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-2H-indazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into spectral acquisition, analysis, and interpretation.

Introduction: The Significance of this compound and the Role of ¹³C NMR

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose.[2]

Unlike ¹H NMR, which provides information about the proton framework of a molecule, ¹³C NMR directly probes the carbon skeleton.[3] This allows for the unambiguous determination of the number of non-equivalent carbon atoms and provides valuable insights into their chemical environment, including hybridization and the presence of electron-withdrawing or electron-donating groups.[3] For a molecule such as this compound, with its distinct aromatic and aliphatic carbons, ¹³C NMR is indispensable for confirming its identity and isomeric purity.

Molecular Structure and Carbon Environment Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹³C NMR spectrum. This compound consists of a bicyclic indazole core, a methyl group attached to one of the nitrogen atoms, and a carbaldehyde (formyl) group substituted on the benzene ring.

Below is a diagram illustrating the chemical structure with the IUPAC numbering convention for the indazole ring system, which is crucial for the assignment of NMR signals.

Caption: Experimental workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectrum and Interpretation

Based on established chemical shift ranges for aromatic and heterocyclic compounds, as well as the known effects of substituents, the following table provides the predicted chemical shifts for each carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Carbaldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and typically appears in this downfield region. [3] |

| C7a | 148 - 152 | This is a quaternary carbon at the bridgehead of the bicyclic system, adjacent to a nitrogen atom, leading to a downfield shift. |

| C3a | 140 - 145 | Another quaternary bridgehead carbon, its chemical shift is influenced by the adjacent nitrogen and the fused benzene ring. |

| C5 | 130 - 135 | This carbon is attached to the electron-withdrawing carbaldehyde group, causing it to be deshielded relative to other aromatic CH carbons. |

| C3 | 128 - 132 | This carbon in the five-membered ring is expected to be in the aromatic region, with its specific shift influenced by the adjacent nitrogen atoms. |

| C7 | 122 - 126 | An aromatic CH carbon, its chemical environment is primarily influenced by the fused ring system. |

| C6 | 120 - 124 | An aromatic CH carbon, its position relative to the substituents will determine its precise chemical shift. |

| C4 | 115 - 120 | An aromatic CH carbon, its chemical shift is influenced by the adjacent nitrogen and the overall electronic structure of the indazole ring. |

| N-CH₃ (Methyl) | 35 - 45 | The methyl carbon attached to a nitrogen atom is typically found in this region, deshielded compared to a simple alkane methyl group. |

Key Interpretive Points:

-

Number of Signals: The presence of nine distinct signals confirms the proposed structure and indicates the absence of any molecular symmetry that would render some carbons chemically equivalent.

-

Downfield Signals: The most downfield signal will be that of the carbaldehyde carbonyl carbon, providing a clear diagnostic peak.

-

Quaternary Carbons: The signals for the quaternary carbons (C3a and C7a) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.

-

Aromatic Region: The signals for the six carbons of the indazole ring system (excluding the methyl and carbonyl carbons) will appear in the aromatic region (typically 110-155 ppm). The specific chemical shifts will be influenced by the positions of the nitrogen atoms and the carbaldehyde substituent.

-

Upfield Signal: The most upfield signal will be from the methyl carbon attached to the N2 position.

Trustworthiness and Self-Validation

The reliability of the ¹³C NMR analysis hinges on a self-validating experimental approach. The use of a well-characterized deuterated solvent and an internal standard like TMS ensures the accuracy and reproducibility of the chemical shift measurements. Furthermore, comparison of the acquired spectrum with predicted values based on extensive literature data for similar indazole derivatives provides a strong basis for structural confirmation. [2][4][5]Any significant deviation from the expected chemical shifts would warrant further investigation into the sample's purity or potential for an alternative isomeric structure.

Conclusion

¹³C NMR spectroscopy is an essential tool for the structural characterization of this compound. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in this guide, allows for the unambiguous confirmation of the molecule's carbon framework. The predicted chemical shifts, based on established principles and data from related compounds, provide a reliable reference for researchers and scientists working with this important class of molecules in the field of drug discovery and development.

References

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Nickel-Catalyzed Direct C3-Acylation of 2H‑Indazoles with Aldehydes Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

-

(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

(PDF) 13C NMR of indazoles. ResearchGate. [Link]

-

(PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

A Technical Guide to the Mass Spectrometry of 2-Methyl-2H-indazole-5-carbaldehyde

This guide provides an in-depth exploration of the mass spectrometric analysis of 2-Methyl-2H-indazole-5-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Given the absence of extensive literature on this specific analyte, this document synthesizes foundational mass spectrometry principles with data from analogous structures to present a predictive but robust analytical framework. Our approach is grounded in established methodologies, ensuring that the proposed protocols are both scientifically sound and practically applicable for researchers in drug development and related fields.

Introduction: The Analytical Imperative

This compound is a structurally significant molecule, combining an N-methylated indazole core with a reactive carbaldehyde group. This unique architecture makes it a valuable synthon for creating more complex molecular entities. Accurate mass determination and structural elucidation are paramount for verifying its synthesis, assessing its purity, and understanding its behavior in subsequent reactions. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide will detail the expected mass spectrometric behavior of this compound, focusing on ionization, fragmentation, and high-resolution analysis. We will explore the "why" behind procedural choices, providing a logical and self-validating workflow from sample preparation to data interpretation.

Predicted Mass and Isotopic Distribution

Before any analysis, it is crucial to calculate the theoretical mass of the analyte. The chemical formula for this compound is C₉H₈N₂O.

-

Monoisotopic Mass: 160.0637 g/mol

-

Average Mass: 160.166 g/mol

For mass spectrometry, the monoisotopic mass (the mass of the molecule with the most abundant isotopes of each element) is the most relevant value. We expect the protonated molecule, [M+H]⁺, to be the primary ion observed in positive-mode electrospray ionization, with a theoretical m/z of 160.0637 + 1.0078 = 161.0715 .

Experimental Workflow: A Step-by-Step Protocol

The following workflow is designed for robust and reproducible analysis, incorporating best practices for sample preparation and instrument operation.

Caption: Experimental workflow from sample preparation to MS data analysis.

Protocol Details:

-

Sample Preparation:

-

Rationale: The choice of methanol for the stock solution is due to its excellent solvating power for a wide range of organic compounds. The working solution uses a typical mobile phase composition (acetonitrile/water) to ensure compatibility with the ESI source. Formic acid is a critical additive; it provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion, significantly enhancing the signal in positive ion mode.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water.

-

To this working solution, add 1 µL of 100% formic acid to achieve a final concentration of 0.1%.

-

-

-

Mass Spectrometry Analysis (ESI-MS):

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, medium-molecular-weight compounds, preventing premature fragmentation and ensuring the parent ion is observed. Direct infusion is used to obtain a stable and continuous signal for initial characterization and fragmentation studies.

-

Instrument Parameters (Typical):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizing Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 6 L/min at 200°C

-

MS1 Scan Range: m/z 50-500

-

MS/MS Isolation Width: 1.0 m/z

-

Collision Energy (CID): Ramped from 10-40 eV to observe the evolution of fragment ions.

-

-

Predicted Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. By isolating the protonated parent ion ([M+H]⁺, m/z 161.1) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at the molecule's weakest points. The resulting fragment ions are diagnostic of the original structure.

Based on the structure of this compound, the following fragmentation patterns are predicted:

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

Interpretation of Key Fragments:

-

m/z 133.1 ([M+H-CO]⁺): The most anticipated fragmentation is the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group. This is a classic and highly favorable fragmentation pathway for aromatic aldehydes. The stability of the resulting cation makes this a probable base peak in the MS/MS spectrum.

-

m/z 146.1 ([M+H-CH₃]⁺): Loss of the methyl group (CH₃, 15 Da) from the N2 position is another plausible fragmentation. This would result in a radical cation, which may be less stable and thus less abundant than the fragment at m/z 133.1.

-

m/z 133.1 ([M+H-N₂]⁺): A more complex rearrangement could lead to the neutral loss of a nitrogen molecule (N₂, 28 Da) from the indazole ring. While less common than the loss of CO, it is a known pathway for some nitrogen-containing heterocycles.

-

m/z 106.1 ([M+H-CO-HCN]⁺): Subsequent fragmentation of the m/z 133.1 ion could involve the loss of hydrogen cyanide (HCN, 27 Da), further breaking down the indazole ring structure.

Data Summary and High-Resolution Confirmation

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or FT-ICR instruments, is essential for unequivocally confirming the elemental composition. By measuring the m/z to four or more decimal places, we can differentiate between ions of the same nominal mass.

Table 1: Predicted Ions and their Theoretical Masses

| Ion Description | Chemical Formula | Predicted m/z (Monoisotopic) |

| Protonated Parent [M+H]⁺ | C₉H₉N₂O⁺ | 161.0715 |

| Fragment [M+H-CO]⁺ | C₈H₉N₂⁺ | 133.0766 |

| Fragment [M+H-CH₃]⁺ | C₈H₆N₂O⁺ | 146.0480 |

| Fragment [M+H-N₂]⁺ | C₉H₉O⁺ | 133.0653 |

| Fragment [M+H-CO-HCN]⁺ | C₇H₈N⁺ | 106.0657 |

Trustworthiness through Self-Validation: The power of this protocol lies in its self-validating nature. An HRMS measurement confirming the parent ion at m/z 161.0715 (within a 5 ppm mass accuracy window) provides strong evidence for the C₉H₈N₂O formula. The subsequent MS/MS fragmentation pattern, if it matches the predicted losses (e.g., a neutral loss of 28.010 Da corresponding to CO), provides orthogonal confirmation of the aldehyde moiety and overall molecular architecture. This multi-layered verification is the cornerstone of modern analytical chemistry.

Conclusion

The mass spectrometric analysis of this compound is a clear-cut process when approached with a foundational understanding of ionization and fragmentation principles. This guide outlines a robust workflow, from sample preparation to high-resolution data interpretation, that enables confident identification and structural confirmation. The predicted fragmentation pathways, centered around the facile loss of carbon monoxide from the aldehyde group, provide a clear diagnostic signature for this molecule. By combining precise mass measurement with logical fragmentation analysis, researchers can achieve unambiguous characterization, a critical step in any drug development or chemical synthesis pipeline.

References

- General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

-

Electrospray Ionization (ESI): Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

- Fragmentation of Aromatic Aldehydes: Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

High-Resolution Mass Spectrometry in Drug Discovery: Murphy, R. C., Fiedler, J., & Hevko, J. (2001). Analysis of non-covalent complexes by mass spectrometry. Mass spectrometry reviews, 20(2), 81-98. (While focused on non-covalent complexes, it highlights the utility of HRMS in structural biology and chemistry). [Link]

Technical Guide: IR Spectroscopy of 2-Methyl-2H-indazole-5-carbaldehyde

This technical guide details the infrared (IR) spectroscopic characterization of 2-Methyl-2H-indazole-5-carbaldehyde (CAS: 1266558-20-6). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, which is critical in the synthesis of kinase inhibitors and other bioactive indazole scaffolds.

Executive Summary & Compound Profile

This compound represents a privileged scaffold in drug discovery. Unlike its 1H-indazole tautomer, the 2H-indazole core possesses distinct electronic properties due to the fixed localization of the double bonds and the "quinoid-like" contribution to the resonance hybrid. Accurate IR characterization is essential not only for structural confirmation but also for distinguishing it from its regioisomer (1-Methyl) and common synthetic impurities (e.g., the corresponding alcohol or carboxylic acid).

| Parameter | Detail |

| IUPAC Name | 2-methylindazole-5-carbaldehyde |

| CAS Number | 1266558-20-6 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Key Functional Groups | Formyl (-CHO), N-Methyl (-NCH₃), Indazole Core (Ar-N) |

| Primary Application | Intermediate for reductive aminations, Wittig reactions in kinase inhibitor synthesis. |

Theoretical Framework & Vibrational Assignments[1][2][3][4]

The IR spectrum of this molecule is a superposition of three distinct vibrational domains: the aromatic indazole skeleton , the exocyclic aldehyde , and the N-methyl group .

The Diagnostic "Signatures"

To validate the structure, the analyst must confirm the presence of the aldehyde (C=O, C-H) and the specific N-substitution pattern while ruling out O-H or N-H bands that would indicate hydrolysis or incomplete alkylation.

A. The Aldehyde Moiety (The "Sword")

The carbonyl stretch is the most intense band. As the aldehyde is attached to the C5 position of the aromatic ring (analogous to benzaldehyde), conjugation lowers the force constant of the C=O bond compared to aliphatic aldehydes.

-

Expected Range: 1685–1705 cm⁻¹ (Strong).

-

Fermi Resonance: The aldehydic C-H stretch typically appears as a doublet (Fermi resonance with the first overtone of the C-H bending vibration). Look for two weak-to-medium bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

B. The Indazole Core (The "Skeleton")

The 2H-indazole system exhibits heteroaromatic ring stretching vibrations (C=C and C=N).

-

Ring Stretching: 1620, 1590, and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern (1,2,4-trisubstituted benzene ring equivalent) usually yields bands in the 800–850 cm⁻¹ range (two adjacent hydrogens) and ~900 cm⁻¹ (isolated hydrogen).

C. The N-Methyl Group

-

C-H Stretching: < 3000 cm⁻¹ (distinct from the aromatic C-H > 3000 cm⁻¹).[1]

-

Methyl Deformation: ~1450 cm⁻¹ (asymmetric bend) and ~1380 cm⁻¹ (symmetric bend).

Experimental Protocol: Acquisition & Analysis

To ensure data integrity, the following self-validating protocol is recommended.

Sample Preparation

-

Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[2]

-

Reasoning: Eliminates moisture interference common in KBr pellets, which can obscure the critical 3000–3500 cm⁻¹ region where impurity O-H stretches appear.

-

-

Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

-

Requirement: KBr must be dried at 110°C to prevent false-positive -OH detection.

-

Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating the spectrum.

Figure 1: Standardized IR acquisition workflow ensuring exclusion of solvent/moisture artifacts.

Spectral Interpretation Guide

The following table summarizes the critical bands. Note that exact wavenumbers may shift ±5 cm⁻¹ depending on sample morphology (polymorphism) and resolution.

Table 1: Characteristic IR Bands of this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Aromatic C-H | Stretch (sp²) | 3010 – 3100 | Weak | Multiple bands above 3000. |

| Alkane C-H | Stretch (sp³) | 2920 – 2980 | Weak-Med | Attributable to the N-CH₃ group. |

| Aldehyde C-H | Stretch (Fermi) | 2820 & 2720 | Weak | Critical: The "Fermi Doublet" confirms aldehyde vs. ketone/ester. |

| Carbonyl (C=O) | Stretch | 1685 – 1705 | Very Strong | Lower than aliphatic (1730) due to conjugation. |

| Indazole Ring | C=N / C=C Stretch | 1615 – 1625 | Medium | Characteristic of the heteroaromatic core. |

| Indazole Ring | Skeletal Vib. | 1500 – 1520 | Strong | Often the second strongest band. |

| N-CH₃ | Bend (Deformation) | ~1450 | Medium | Overlaps with ring modes but adds intensity. |

| C-N | Stretch | 1250 – 1300 | Medium | Aryl-N bond vibration. |

| Aromatic C-H | OOP Bend | 810 – 840 | Strong | Indicates adjacent aromatic protons (C6-H, C7-H). |

Distinguishing Isomers (1-Methyl vs. 2-Methyl)

A common synthetic challenge is the regioselectivity of methylation.

-

2-Methyl (Target): Often shows a distinct band pattern in the 1100–1200 cm⁻¹ region (C-N stretch coupling) and slightly different OOP bending frequencies due to the "fixed" quinoid nature of the benzene ring in the 2H-tautomer.

-

1-Methyl (Impurity): The thermodynamic product. While subtle, the fingerprint region (1500–600 cm⁻¹) will differ. Comparative overlay with a reference standard is recommended for definitive assignment if NMR is unavailable.

Quality Control: Monitoring Reactions

IR is an efficient tool for monitoring the synthesis of this compound, typically formed via oxidation of the alcohol or formylation of the indazole.

Pathway Visualization

The diagram below illustrates the spectral changes expected during the synthesis from the precursor alcohol.

Figure 2: Spectral evolution during synthesis. Success is defined by the loss of O-H and emergence of C=O.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methyl-5-nitro-2H-indazole. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

-

Genung, N. E., et al. (2014).[4] "Mild and Efficient One-Pot Synthesis of 2H-Indazoles". Organic Letters, 16(11), 3114–3117. (Provides synthetic context and characterization data for 2H-indazole class).

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

Technical Guide: Stability, Storage, and Handling of 2-Methyl-2H-indazole-5-carbaldehyde

Executive Summary

2-Methyl-2H-indazole-5-carbaldehyde (CAS: 1266558-20-6) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and oncology candidates.[1][2][3] Its chemical stability is governed by two competing functional motifs: the electron-rich 2H-indazole core , which confers moderate thermal stability, and the reactive C-5 aldehyde moiety , which is highly susceptible to oxidative degradation and nucleophilic attack.

This guide defines the authoritative protocols for preserving the structural integrity of this compound. Failure to adhere to these anoxic, low-temperature storage parameters will result in the rapid accumulation of 2-methyl-2H-indazole-5-carboxylic acid , the primary oxidative impurity, compromising downstream synthetic yields and biological assay reproducibility.

Part 1: Chemical Identity & Physicochemical Profile

Before establishing storage protocols, one must understand the material's baseline properties. The following data serves as the reference standard for incoming goods inspection.

| Property | Specification | Technical Note |

| Chemical Name | This compound | Also known as 2-Methyl-2H-indazole-5-carboxaldehyde |

| CAS Number | 1266558-20-6 | Unique identifier for the 2-methyl isomer |

| Molecular Formula | C₉H₈N₂O | MW: 160.17 g/mol |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. Darkening indicates oxidation. |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water. Hydrophobic character dominates. |

| pKa (Calculated) | ~2.5 (Indazole N) | Protonation occurs at N1 under acidic conditions. |

| Reactivity Class | Electrophile (Aldehyde) | Prone to oxidation, condensation, and Cannizzaro reactions. |

Part 2: Stability Profiling & Degradation Mechanisms

Understanding how the molecule fails is the prerequisite for preventing failure. The degradation of this compound is not random; it follows specific mechanistic pathways driven by environmental stressors.

Oxidative Instability (The Primary Threat)

The aldehyde group at position C-5 is the "Achilles' heel" of this molecule. Exposure to atmospheric oxygen, catalyzed by trace metals or light, converts the aldehyde to the corresponding carboxylic acid. This is an auto-catalytic radical chain reaction.

-

Mechanism: Hydrogen atom abstraction from the formyl group

Acyl radical formation

Photochemical Sensitivity

Indazoles are chromophores that absorb UV/Vis light. The 2-Methyl-2H-isomer possesses a distinct conjugation system. Prolonged exposure to ambient light can induce:

-

Photo-oxidation: Accelerates the aldehyde-to-acid conversion.

-

Dimerization: Radical-mediated coupling (less common in solid state but possible in solution).

Hydrolytic Stability

The molecule is generally stable to hydrolysis in neutral media. However, in the presence of strong nucleophiles (amines, thiols) or extreme pH, the aldehyde will react rapidly.

Visualizing the Degradation Pathway

The following diagram maps the critical degradation routes that storage conditions must block.

Figure 1: Mechanistic degradation pathways of this compound and the mitigation strategies required to arrest them.

Part 3: Optimized Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory for maintaining purity >98%.

A. The "Gold Standard" Storage Protocol (Long-Term > 1 Month)

This system is self-validating: if the color remains off-white, the system is intact.

-

Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Never use plastic containers for long-term storage of aldehydes due to gas permeability.

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

-

Temperature: Store at -20°C ± 5°C .

-

Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or molecular sieves to prevent moisture condensation upon thawing.

B. "Working Bench" Protocol (Short-Term < 48 Hours)

-

Temperature: Maintain at 2-8°C when not in active use.

-

Solution State: Avoid storing as a solution. If necessary, dissolve in anhydrous DMSO or DMF, purge with argon, and freeze at -20°C. Do not store in methanolic solution due to potential hemiacetal formation.

-

Thawing: Allow the frozen vial to equilibrate to room temperature before opening . This prevents atmospheric water vapor from condensing onto the cold solid, which accelerates degradation.

C. Handling & Safety (HSE)

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Ventilation: Handle within a fume hood. Aldehydes can be respiratory irritants (H335).[4]

-

Spill Management: Adsorb with inert material (vermiculite). Do not use oxidative cleaning agents (bleach) as this may react violently; use soap and water.

Part 4: Quality Control & Purity Assessment

To ensure scientific integrity, you must validate the compound's purity before critical experiments.

Visual Inspection (First Line of Defense)

-

Pass: White to pale yellow crystalline powder.

-

Fail: Deep yellow, orange, or brown discoloration (indicates significant oxidation or polymerization).

HPLC Purity Assay (Quantitative)

Use this method to quantify the "Acid" impurity (2-methyl-2H-indazole-5-carboxylic acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde carbonyl).

-

Retention Logic: The carboxylic acid impurity is more polar and will elute earlier than the parent aldehyde.

Storage Decision Logic

Use this flowchart to determine the appropriate workflow for your sample.

Figure 2: Decision tree for storage conditions based on usage timeline and visual integrity.

References

- Context: Provides hazard data and storage classification for closely related indazole esters, extrapol

-

PubChem. (2025).[5] 2-Methyl-2H-indazole Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

- Context: Source for calculated physicochemical properties (LogP, H-bond donors/acceptors) and structural identifiers.

- Context: Used to cross-reference hazard statements (H315, H319, H335) and handling protocols for indazole carbaldehyde isomers.

- Context: Verification of CAS number 1266558-20-6 and physical st

-

Organic Chemistry Portal. (2024). Synthesis of 2H-Indazoles. Retrieved February 6, 2026, from [Link]

- Context: Provides synthetic context and stability d

Sources

- 1. CAS#:1890523-68-8 | 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid | Chemsrc [m.chemsrc.com]

- 2. www3.paho.org [www3.paho.org]

- 3. 1H-indazole-7-carbaldehyde 97% | CAS: 312746-72-8 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism in methyl-indazole-carbaldehydes

Title: Tautomeric Dynamics in Methyl-Indazole-Carbaldehydes: Mechanisms, Characterization, and Drug Design Implications

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, the utility of methyl-indazole-carbaldehydes is frequently complicated by annular tautomerism—the rapid proton transfer between N1 and N2. While the 1H-tautomer is generally thermodynamically favored, the introduction of a carbaldehyde (formyl) group and methyl substituents can invert this preference through Intramolecular Hydrogen Bonding (IMHB) and steric constraints. This guide provides a rigorous technical framework for predicting, analyzing, and controlling these tautomeric states to ensure structural integrity in drug development pipelines.

Fundamentals of Indazole Tautomerism

In the gas phase and aqueous solution, unsubstituted indazole exists predominantly as the 1H-tautomer (benzenoid form), which is approximately 3.6–4.1 kcal/mol more stable than the 2H-tautomer (quinonoid form). This stability arises from the preservation of aromaticity in the benzene ring.

However, in methyl-indazole-carbaldehydes , this equilibrium (

-

Electronic effects of the formyl group (electron-withdrawing).

-

Steric effects of the methyl group.

-

Intramolecular Hydrogen Bonding (IMHB) , which acts as a "molecular switch" depending on the relative positions of the formyl and methyl groups.

The Thermodynamic Baseline

-

1H-Indazole:

D. Favored in polar protic solvents (e.g., MeOH, H2O) due to higher dipole moment and solvation capability. -

2H-Indazole:

D. Often destabilized by lone-pair repulsion between N1 and N2 unless mitigated by substituents.

The "Formyl Switch": Substituent-Driven Tautomer Inversion

The position of the carbaldehyde group is the primary determinant of the preferred tautomer in non-polar environments. This phenomenon is driven by the formation of a thermodynamically stabilizing IMHB.

Case A: 3-Formyl-Indazoles (The 2H-Stabilizer)

When a formyl group is at the C3 position, the carbonyl oxygen is perfectly positioned to accept a hydrogen bond from N2-H .

-

Mechanism: Formation of a planar, 6-membered pseudo-ring via

. -

Consequence: This interaction can overcome the intrinsic aromatic stability of the 1H form, shifting the equilibrium toward the 2H-tautomer , particularly in non-polar solvents (e.g.,

, Toluene) where the IMHB is not disrupted by solvent competition. -

Methyl Impact: If a methyl group is at C4, it may sterically twist the C3-formyl group out of planarity, weakening the IMHB and reverting preference to 1H.

Case B: 7-Formyl-Indazoles (The 1H-Lock)

When the formyl group is at C7, the carbonyl oxygen is adjacent to N1-H .

-

Mechanism: Formation of a 6-membered pseudo-ring via

. -

Consequence: This reinforces the natural stability of the 1H-tautomer . The 2H-tautomer is energetically prohibitive because N2 is too distant to engage with the 7-CHO group.

Case C: 4-, 5-, 6-Formyl-Indazoles

These positions are too distant for direct IMHB with the pyrazole nitrogens. The tautomeric ratio is governed by the global electron-withdrawing nature of the formyl group (Hammett

Caption: The "Formyl Switch" mechanism showing how substituent position dictates tautomeric preference via Intramolecular Hydrogen Bonding (IMHB).

The "Methyl Effect": Steric and Synthetic Probes

Methyl groups in these systems serve two roles: as steric modulators and as synthetic tools to "fix" a tautomer for characterization.

| Methyl Position | Effect on Tautomerism |

| N1-Methyl | Fixed 1-Me Isomer. No tautomerism. Used as a spectroscopic standard for the 1H form. |

| N2-Methyl | Fixed 2-Me Isomer. No tautomerism. Used as a spectroscopic standard for the 2H form. |

| C3-Methyl | Blocks 2H-Stabilization. Prevents 3-formyl substitution. Steric bulk may interact with N2 lone pair. |

| C7-Methyl | Steric Clash. Can destabilize the 1H form by clashing with N1-H, potentially lowering the energy barrier to 2H, though 1H usually remains dominant. |

Analytical Workflow: Distinguishing Isomers

Correctly assigning the tautomeric state is critical for structure-based drug design (SBDD), as the H-bond donor/acceptor motif changes entirely (N1-H/N2 vs N1/N2-H).

Step 1: NMR Spectroscopy (Solution Phase)

-

H NMR Chemical Shifts:

-

1H-Tautomer: N-H proton typically broad,

10.0–13.5 ppm. -

2H-Tautomer (IMHB stabilized): N-H proton is often sharper and deshelded,

13.0–15.0 ppm due to strong H-bonding with the carbonyl.

-

-

C NMR:

-

Compare C3 and C7 shifts against N1-methyl and N2-methyl fixed standards. The C3 signal in 2H-indazoles is typically upfield relative to 1H-indazoles.

-

-

NOE (Nuclear Overhauser Effect):

-

1H-Form: Strong NOE between N-H and C7-H (or C7-Methyl).

-

2H-Form: Strong NOE between N-H and C3-H (or C3-substituent). Crucial for methyl-indazole-carbaldehydes.

-

Step 2: X-Ray Crystallography (Solid Phase)

Solid-state structures are often dictated by packing forces and dimer formation.

-

Centrosymmetric Dimers: 1H-indazoles often form cyclic dimers (

) via intermolecular -

IMHB Structures: 3-formyl derivatives often crystallize as discrete 2H monomers or chains if the intramolecular bond is strong enough to prevent dimerization.

Step 3: Computational Modeling (DFT)

For ambiguous cases, Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the standard.

-

Calculate

in vacuum and PCM (Polarizable Continuum Model) for the specific solvent. -

If

kcal/mol, expect a dynamic equilibrium in solution.

Caption: Decision tree for assigning tautomeric states using NMR observables.

Implications for Drug Discovery[1]

In kinase inhibitors, the indazole ring binds to the hinge region of the ATP binding pocket. The tautomeric state defines the H-bond donor/acceptor pattern.

-

Binding Mode Mismatch: If a docking simulation assumes a 1H-tautomer, but the 3-formyl substituent locks the molecule in the 2H-form, the predicted binding pose will be invalid. The N1 (acceptor) and N2 (donor) roles are reversed.

-

Design Strategy:

-

To target a residue requiring a donor at N1 : Use 7-substituted indazoles to lock the 1H form.

-

To target a residue requiring a donor at N2 : Introduce a 3-acyl or 3-formyl group to stabilize the 2H form, or use an N2-methyl bioisostere if the proton transfer is undesirable.

-

References

-

Thermodynamics of Indazole Tautomerism

-

Claramunt, R. M., et al.[2] "The tautomerism of indazole: A theoretical and experimental study." Journal of Organic Chemistry.

-

-

IMHB in 3-Substituted Indazoles

- Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry, 2019.

-

Synthesis of Indazole-3-Carbaldehydes

- Lilly, M. J., et al.

-

Biological Relevance (Kinase Inhibitors)

- Hsieh, H. P., et al. "Synthesis and biological evaluation of indazole derivatives as Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Methyl-2H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Methyl-2H-indazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this guide synthesizes information from closely related analogs to provide robust predictions of its electronic behavior. The synthesis, spectroscopic characteristics, and quantum chemical parameters are discussed in detail, offering valuable insights for researchers engaged in the design of novel therapeutic agents and functional organic materials.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The indazole nucleus is a key pharmacophore in a range of therapeutic agents, demonstrating activities such as anti-inflammatory, analgesic, and anti-cancer properties. The electronic properties of substituted indazoles are pivotal to their biological activity, influencing their ability to participate in crucial intermolecular interactions with biological targets.

The 2H-indazole isomer, in particular, possesses a unique electronic distribution that distinguishes it from the more common 1H-indazole tautomer. The introduction of a methyl group at the 2-position and a carbaldehyde group at the 5-position of the indazole core in This compound is expected to significantly modulate its electronic and photophysical properties. The aldehyde group, being an electron-withdrawing group, can influence the electron density distribution across the aromatic system, impacting its reactivity and potential as a building block in organic synthesis.

This guide will delve into the predicted electronic landscape of this compound, providing a foundational understanding for its application in various scientific domains.

Synthesis of this compound

The synthesis of 2-substituted-2H-indazoles can be achieved through various synthetic routes. A common and effective method involves a one-pot, three-component reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper. This approach offers a high degree of functional group tolerance and is a plausible route for the synthesis of this compound.

Proposed Synthetic Protocol

A likely synthetic pathway for this compound would involve the reaction of 2-bromo-5-formylbenzaldehyde with methylamine and sodium azide in the presence of a copper catalyst.

Diagram 1: Proposed Synthesis of this compound

Caption: A general one-pot synthetic route to this compound.

Predicted Electronic and Spectroscopic Properties

In the absence of direct experimental data for this compound, we can infer its electronic and spectroscopic properties by examining closely related analogs.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related 2-alkyl-2H-indazole derivatives, the following key resonances in the 1H and 13C NMR spectra of this compound can be predicted:

-

1H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (around 9-10 ppm). The protons on the benzene ring will likely appear as doublets and doublets of doublets in the aromatic region (7-8.5 ppm). The N-methyl protons would be a sharp singlet further upfield (around 4 ppm). The C3-proton of the indazole ring typically appears as a singlet at a lower field than the benzene ring protons.

-

13C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (likely >180 ppm). The aromatic carbons will resonate in the 110-150 ppm range. The N-methyl carbon will be a distinct signal in the aliphatic region (around 30-40 ppm).

3.1.2. UV-Visible Spectroscopy

The UV-Vis absorption spectrum of 2-methyl-2H-indazole shows absorption maxima at longer wavelengths compared to its 1H-indazole counterpart. The introduction of the electron-withdrawing aldehyde group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The spectrum will likely exhibit characteristic π → π* transitions.

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: A typical experimental workflow for spectroscopic characterization.

Quantum Chemical Insights: HOMO-LUMO Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, it is predicted that:

-

HOMO: The HOMO is likely to be distributed over the electron-rich indazole ring system.

-

LUMO: The LUMO is expected to be localized more towards the electron-withdrawing carbaldehyde group.

-

HOMO-LUMO Gap: The presence of the aldehyde group, an electron-withdrawing substituent, is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 2-methyl-2H-indazole. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively high | Based on the electron-donating nature of the indazole core. |

| LUMO Energy | Relatively low | Due to the electron-withdrawing effect of the aldehyde group. |

| HOMO-LUMO Gap | Smaller than unsubstituted 2-methyl-2H-indazole | The aldehyde group narrows the energy gap, increasing reactivity. |

| Electron Density | Polarized towards the aldehyde group | The electronegative oxygen of the carbonyl group will draw electron density. |

Diagram 3: Predicted HOMO-LUMO Energy Level Diagram

Caption: A conceptual diagram of the frontier molecular orbitals.

Potential Applications in Drug Discovery and Materials Science

The predicted electronic properties of this compound suggest its potential utility in several areas:

-

Medicinal Chemistry: The presence of the aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. The modulated electronic distribution of the indazole core could lead to enhanced binding affinity and selectivity for specific biological targets. The 2H-indazole scaffold is present in numerous bioactive compounds.

-

Materials Science: The polarized electronic structure and potential for extended conjugation make this molecule a candidate for applications in organic electronics. The aldehyde group can be used to synthesize larger conjugated systems with tailored optical and electronic properties.

Conclusion

While direct experimental data for this compound remains to be fully reported, a comprehensive understanding of its electronic properties can be extrapolated from the well-documented chemistry of related 2H-indazole derivatives. The presence of the N-methyl and C5-carbaldehyde substituents are predicted to significantly influence the molecule's spectroscopic signatures and frontier molecular orbital energies. This in-depth analysis provides a valuable theoretical framework for researchers looking to exploit the unique electronic characteristics of this promising heterocyclic compound in the development of novel pharmaceuticals and functional materials. Further experimental and computational studies are warranted to validate these predictions and fully unlock the potential of this compound.

References

- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Synthesis molecular docking and DFT studies on novel indazole deriv

- Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.